Ethyl Ester vs. Free Acid: Defined Reactivity and 91% Yield in Key Hydrazinolysis Step
The ethyl ester (646996-79-4) is specifically documented as the reactant for a high-yielding hydrazinolysis to form the 8-carbohydrazide (646996-80-7). The reaction of the ethyl ester with hydrazine monohydrate in ethanol over 6.0 hours affords the carbohydrazide in a 91% yield . The free acid (6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid) would require an additional activation step for amide bond formation, introducing inefficiency and potentially lower conversion. This defined reactivity and high isolated yield make the ethyl ester the preferred progenitor for structure-activity relationship (SAR) studies based on the 8-carbohydrazide scaffold .
| Evidence Dimension | Synthetic Yield to 8-Carbohydrazide Derivative |
|---|---|
| Target Compound Data | 91% yield (ethyl ester to carbohydrazide) |
| Comparator Or Baseline | Free acid (6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid): Not directly reported for this transformation; would require coupling reagent-mediated amidation |
| Quantified Difference | Yield advantage of 91% for target compound vs. likely lower efficiency for free acid route (no direct head-to-head data available) |
| Conditions | Reaction with hydrazine monohydrate (NH2NH2·H2O) in ethanol, 6.0 h |
Why This Matters
The ethyl ester's 91% yield provides a scalable, reproducible entry point to the 8-carbohydrazide, a pivotal intermediate for generating diverse bioactive tetrazolo-pyridazine libraries, whereas the free acid introduces additional synthetic complexity and cost.
- [1] Molaid. ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate | 646996-79-4 - Reaction Information. View Source
- [2] A Deeb et al. Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Boll Chim Farm. 2002 Mar-Apr;141(2):118-21. PMID: 12135159 View Source
